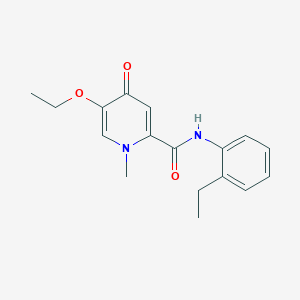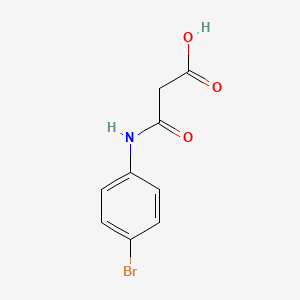
3-(4-Bromoanilino)-3-oxopropanoic acid
Overview
Description
“3-(4-Bromoanilino)-3-oxopropanoic acid” is a compound that contains a bromoaniline molecule. Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom . It’s commercially available and can be used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent. This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .Molecular Structure Analysis
The molecular formula of 4-Bromoaniline is C6H6BrN. It has an average mass of 172.023 Da and a monoisotopic mass of 170.968353 Da .Physical And Chemical Properties Analysis
4-Bromoaniline has a density of 1.5 g/cm3, a melting point of 60 to 64 °C, and is soluble in ethanol (0.5g/10 mL, clear, colorless to almost colorless at 23 °C). It has a magnetic susceptibility of -84.06·10−6 cm3/mol .Scientific Research Applications
- Application : 3-(4-Bromoanilino)-3-oxopropanoic acid can serve as a boronic acid sensor molecule. It detects specific analytes by binding to diols, such as sugars or other biomolecules. These sensing systems find applications in environmental monitoring, medical diagnostics, and drug development .
- Application : 4-Bromoaniline-3-oxopropanoic acid, after N-TBS protection, can participate in Heck cross-coupling reactions. These reactions are catalyzed by palladium nanocrystals on covalent organic frameworks (COFs). The resulting C-C bonds are essential in organic synthesis .
- Application : 3-(4-Bromoanilino)-3-oxopropanoic acid has been employed in electrophoresis studies, particularly for analyzing glycated molecules. Its unique properties contribute to efficient separation and characterization of these compounds .
- Application : Boronic acids, including 4-bromoaniline-3-oxopropanoic acid, serve as building blocks for creating microparticles used in various analytical methods. These materials enhance sensitivity, selectivity, and specificity in detecting target molecules .
- Application : Researchers utilize 3-(4-Bromoanilino)-3-oxopropanoic acid for protein labeling, manipulation, and cell surface recognition. Its interaction with glycoproteins and other diol-containing biomolecules aids in biological studies .
- Application : Incorporating 4-bromoaniline-3-oxopropanoic acid into polymers allows for the controlled release of insulin. This approach enhances drug delivery and ensures optimal therapeutic effects .
Boronic Acid-Based Sensing Systems
Heck Cross-Coupling Reactions
Electrophoresis of Glycated Molecules
Building Materials for Analytical Methods
Protein Manipulation and Cell Labeling
Controlled Release of Insulin
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that 4-bromoaniline, a component of the compound, can serve as an aryl halide substrate in heck cross-coupling reactions . These reactions are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .
Mode of Action
The 4-bromoaniline component is known to participate in heck cross-coupling reactions . In these reactions, the bromine atom on the 4-Bromoaniline molecule can be replaced by other groups, leading to the formation of carbon-carbon (C-C) bonds .
Biochemical Pathways
The heck cross-coupling reactions in which 4-bromoaniline participates can lead to the formation of various organic molecules . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
The ability of 4-bromoaniline to participate in heck cross-coupling reactions suggests that the compound could potentially influence the structure of various organic molecules .
Action Environment
It’s known that the synthesis of 4-bromoaniline involves mild conditions and eco-friendly 2-methf solvent , suggesting that the compound’s synthesis and subsequent reactions could potentially be influenced by environmental conditions.
properties
IUPAC Name |
3-(4-bromoanilino)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPQCCKJFPWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromoanilino)-3-oxopropanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

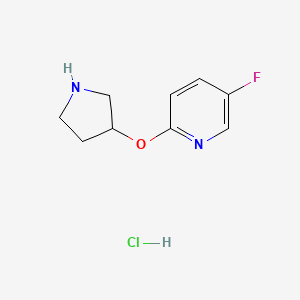
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)
![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)
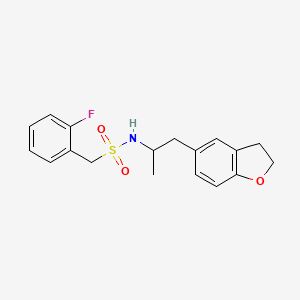
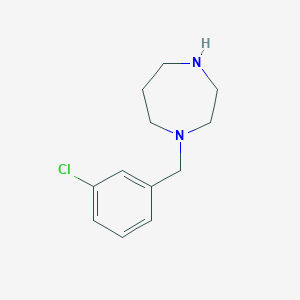

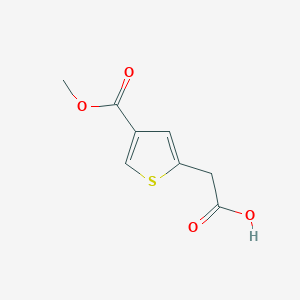


![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)
![2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B3018331.png)
